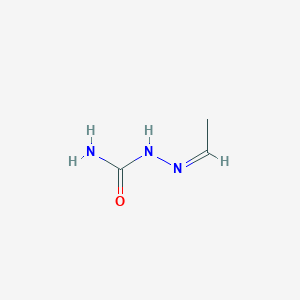
Semi-carbazone d'acétaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetaldehyde semicarbazone is an organic compound formed by the condensation reaction between acetaldehyde and semicarbazide. This compound is classified as a semicarbazone, a derivative of imines, and is known for its crystalline solid form. Semicarbazones are often used in organic chemistry for the identification of aldehydes and ketones due to their distinct melting points .
Applications De Recherche Scientifique
Acetaldehyde semicarbazone has several applications in scientific research:
Chemistry: Used as a reagent for the identification and characterization of aldehydes and ketones.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetaldehyde semicarbazone is synthesized through a condensation reaction between acetaldehyde (CH₃CHO) and semicarbazide (H₂NNHCONH₂). The reaction proceeds with the loss of a water molecule, forming the semicarbazone product. The general reaction is as follows:
CH3CHO+H2NNHCONH2→CH3CH=NNHCONH2+H2O
This reaction typically occurs under mild conditions, often at room temperature, and can be facilitated by using a solvent such as methanol .
Industrial Production Methods
While specific industrial production methods for acetaldehyde semicarbazone are not extensively documented, the general approach involves the same condensation reaction on a larger scale. Industrial processes may employ continuous flow reactors to ensure efficient mixing and reaction of the starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Acetaldehyde semicarbazone primarily undergoes condensation reactions due to the presence of the imine group. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Condensation Reactions: The primary reaction involves acetaldehyde and semicarbazide under mild conditions.
Oxidation: Strong oxidizing agents can oxidize the semicarbazone to form corresponding acids or other oxidized products.
Reduction: Reducing agents can reduce the imine group to form amines.
Major Products Formed
The major product of the condensation reaction is acetaldehyde semicarbazone itself. Oxidation and reduction reactions can yield various derivatives, depending on the specific reagents and conditions used .
Mécanisme D'action
The mechanism of action of acetaldehyde semicarbazone involves its interaction with specific molecular targets, such as enzymes and proteins. The imine group in the semicarbazone can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetone Semicarbazone: Formed by the reaction of acetone with semicarbazide.
Benzaldehyde Semicarbazone: Formed by the reaction of benzaldehyde with semicarbazide.
Thiosemicarbazones: Analogous compounds where the oxygen atom in the semicarbazone is replaced by sulfur.
Uniqueness
Acetaldehyde semicarbazone is unique due to its specific structure and reactivity. Compared to other semicarbazones, it has distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
591-86-6 |
|---|---|
Formule moléculaire |
C3H7N3O |
Poids moléculaire |
101.11 g/mol |
Nom IUPAC |
[(Z)-ethylideneamino]urea |
InChI |
InChI=1S/C3H7N3O/c1-2-5-6-3(4)7/h2H,1H3,(H3,4,6,7)/b5-2- |
Clé InChI |
IUNNCDSJWDQYPW-DJWKRKHSSA-N |
SMILES |
CC=NNC(=O)N |
SMILES isomérique |
C/C=N\NC(=O)N |
SMILES canonique |
CC=NNC(=O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural information about acetaldehyde semicarbazone can be obtained from its vibrational spectra?
A: Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, provide valuable information about the structure of acetaldehyde semicarbazone. By analyzing the characteristic frequencies of molecular vibrations observed in the spectra, researchers can identify the presence of specific functional groups within the molecule []. Additionally, comparing experimental spectra with theoretical calculations performed using quantum chemistry codes like Gaussian03 enables the determination of the molecule's geometrical parameters []. This combined approach offers a comprehensive understanding of the structural characteristics of acetaldehyde semicarbazone.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















